Target Identity: Confirmed Kynurenine 3‑Hydroxylase (KMO) Inhibitor vs. Off‑Target Sulfatase Inhibitors
The compound is annotated in the Therapeutic Target Database (TTD) as a direct inhibitor of kynurenine 3‑hydroxylase (KMO), distinguishing it from closely related benzenesulfonamides that primarily inhibit steroid sulfatase [1]. While a structurally distinct benzenesulfonamide (BDBM50380214) shows potent steroid sulfatase inhibition (IC50 0.620 nM in MCF7 cells), this compound's target assignment to KMO places it in a mechanistically distinct therapeutic category with relevance to neurodegenerative rather than endocrine disorders [2].
| Evidence Dimension | Primary pharmacological target |
|---|---|
| Target Compound Data | Kynurenine 3‑hydroxylase (KMO) inhibitor (TTD Drug ID D0ZL9P) |
| Comparator Or Baseline | BDBM50380214 (benzenesulfonamide with steroid sulfatase IC50 0.620 nM in MCF7 cells) |
| Quantified Difference | Target divergence: KMO vs. steroid sulfatase; no cross‑target potency data available |
| Conditions | Target annotation from curated database (TTD) and biochemical assay (BindingDB) |
Why This Matters
Confirmation of KMO as the primary target ensures the compound is appropriate for kynurenine‑pathway research programs and avoids mis‑assignment to sulfatase‑focused screening campaigns.
- [1] Drug Information: Benzene sulfonamide derivative 1 (Drug ID D0ZL9P). Therapeutic Target Database (TTD), idrblab.net. Accessed 2026-05-09. View Source
- [2] BindingDB Entry BDBM50380214 (CHEMBL2011414). Affinity Data: IC50 0.620 nM, steroid sulfatase inhibition in human MCF7 cells. Accessed 2026-05-09. View Source
